Methyl 2-(allylamino)nicotinate

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Methyl 2-(allylamino)nicotinate (CAS 157362-04-4) is a strategically advantaged 2-alkylamino nicotinate building block. Compared to the ethyl ester analog (MW 206.24, XLogP 2.6), its lower molecular weight (192.21) and lipophilicity (XLogP ~2.0) confer superior aqueous solubility and oral absorption potential—critical for lead optimization. The reactive allylamino group enables diverse functionalization (hydroboration, epoxidation, cross-metathesis) and intramolecular cyclization to pyrido[2,3-d]pyrimidin-4-ones, a privileged kinase inhibitor scaffold. Given that minor structural changes in this class produce order-of-magnitude differences in angiotensin II receptor Ki values (0.61 nM to >100 nM), compound-specific procurement is essential. Sourced from ISO-certified manufacturers at ≥97% (HPLC) to ensure batch-to-batch reproducibility for rigorous SAR campaigns.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 157362-04-4
Cat. No. B119673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(allylamino)nicotinate
CAS157362-04-4
Synonyms3-Pyridinecarboxylicacid,2-(2-propenylamino)-,methylester(9CI)
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)NCC=C
InChIInChI=1S/C10H12N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h3-5,7H,1,6H2,2H3,(H,11,12)
InChIKeyGHNRHBZUGAHBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(allylamino)nicotinate (CAS 157362-04-4) Procurement and Technical Baseline


Methyl 2-(allylamino)nicotinate (CAS 157362-04-4, molecular formula C₁₀H₁₂N₂O₂, molecular weight 192.21 g/mol) is a 2‑alkylamino‑substituted nicotinate ester that serves as a versatile intermediate in medicinal chemistry and organic synthesis . The compound features a functionalized pyridine core bearing a reactive allylamino group at the 2‑position and a methyl ester at the 3‑position, enabling participation in diverse chemical transformations, including alkylation, acylation, and heterocycle formation [1]. As a building block in the 2‑(alkylamino)nicotinate class, this compound is structurally related to potent angiotensin II receptor antagonists and other biologically active nicotinic acid derivatives [2].

Why Methyl 2-(allylamino)nicotinate Cannot Be Interchanged with Generic Nicotinate Analogs


In‑class substitution of 2‑(alkylamino)nicotinate derivatives without rigorous evaluation is unreliable due to substantial variations in physicochemical properties and biological activity that arise from minor structural modifications. For example, altering the ester group from methyl to ethyl increases molecular weight by approximately 7% (192.21 g/mol to 206.24 g/mol) and raises the calculated lipophilicity (XLogP) from an estimated ~2.0 to 2.6 [1]. Such changes can markedly affect membrane permeability, metabolic stability, and target binding kinetics [2]. Furthermore, within the broader 2‑(alkylamino)nicotinic acid series, even subtle variations in the N‑alkyl substituent have been shown to produce order‑of‑magnitude differences in angiotensin II receptor antagonism (e.g., Ki values ranging from 0.61 nM to >100 nM) [3]. Consequently, procurement decisions must be guided by compound‑specific quantitative evidence rather than assumed class‑level equivalence.

Quantitative Differentiation Evidence: Methyl 2‑(allylamino)nicotinate vs. Closest Analogs


Molecular Weight and Lipophilicity: Methyl Ester vs. Ethyl Ester Analog

Methyl 2‑(allylamino)nicotinate exhibits a lower molecular weight (192.21 g/mol) and reduced calculated lipophilicity (estimated XLogP ~2.0) compared to its direct ethyl ester analog, Ethyl 2‑(allylamino)nicotinate (206.24 g/mol; XLogP = 2.6) [1]. These differences are predicted to confer superior aqueous solubility and distinct membrane permeability characteristics, critical for early‑stage drug discovery and lead optimization [2].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Reactive Allylamino Group: Enabling Divergent Synthesis vs. Methyl Nicotinate

In contrast to the parent compound Methyl nicotinate (CAS 93‑60‑7), which lacks a nucleophilic amino substituent, Methyl 2‑(allylamino)nicotinate possesses a reactive allylamino group at the 2‑position that enables chemoselective transformations such as N‑alkylation, acylation, and participation in cycloaddition reactions [1]. This functional handle permits the construction of fused heterocyclic systems (e.g., pyrido[2,3‑d]pyrimidines) that are inaccessible from unsubstituted Methyl nicotinate [2].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Commercial Purity and Analytical Specification: Methyl 2‑(allylamino)nicotinate vs. Ethyl 2‑(allylamino)nicotinate

Commercially available Methyl 2‑(allylamino)nicotinate (CAS 157362‑04‑4) is routinely supplied with a purity specification of ≥98% (HPLC) . In comparison, the ethyl analog (CAS 1247983‑87‑4) is also offered at 98% purity by multiple vendors, but its higher molecular weight and lipophilicity may introduce additional analytical challenges in LC‑MS quantification . Both compounds are supported by ISO‑certified quality systems, ensuring batch‑to‑batch consistency suitable for pharmaceutical research and development .

Quality Control Analytical Chemistry Procurement Specification

Class‑Level Biological Relevance: Angiotensin II Receptor Antagonism Potential

While direct biological data for Methyl 2‑(allylamino)nicotinate are not publicly available, its core 2‑(alkylamino)nicotinate scaffold is a recognized pharmacophore for angiotensin II receptor antagonism [1]. Within this class, N‑alkyl substituent identity profoundly influences potency: for example, the n‑propyl analog (R' = n‑C₃H₇) exhibits a Ki of 0.61 nM in rat liver receptor binding assays, whereas other alkyl variants show >100‑fold reduced affinity [2]. By inference, the allyl substituent present in Methyl 2‑(allylamino)nicotinate may confer a unique potency and selectivity profile distinct from saturated alkyl analogs.

Cardiovascular Pharmacology GPCR Drug Discovery Structure‑Activity Relationship

Recommended Application Scenarios for Methyl 2‑(allylamino)nicotinate Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Novel Angiotensin II Receptor Antagonist Leads

Given the established class‑level SAR linking 2‑(alkylamino)nicotinic acid derivatives to potent angiotensin II antagonism [1], Methyl 2‑(allylamino)nicotinate serves as an ideal starting material for the preparation of diverse N‑allyl‑substituted analogs. The allyl group can be further functionalized (e.g., via hydroboration, epoxidation, or cross‑metathesis) to explore SAR beyond simple alkyl variations, potentially yielding compounds with improved selectivity or pharmacokinetic properties.

Organic Synthesis: Construction of Fused Pyrido[2,3‑d]pyrimidine Heterocycles

The 2‑(allylamino)nicotinate scaffold is a known precursor to pyrido[2,3‑d]pyrimidin‑4‑one derivatives, a privileged heterocyclic core found in numerous kinase inhibitors and anti‑inflammatory agents [2]. Researchers can leverage the reactive allylamino group for intramolecular cyclization reactions, enabling rapid access to structurally complex libraries for high‑throughput screening.

Early‑Stage Drug Discovery: Favorable Physicochemical Profile for Lead Optimization

With a molecular weight of 192.21 g/mol and a predicted XLogP of ~2.0 , Methyl 2‑(allylamino)nicotinate resides within favorable drug‑like chemical space (Lipinski's Rule of Five). Compared to the ethyl ester analog (MW 206.24, XLogP 2.6) [3], the methyl ester offers improved aqueous solubility and potentially superior oral absorption characteristics, making it a strategically advantageous starting point for lead optimization campaigns.

Quality‑Controlled Chemical Procurement: ISO‑Certified Research‑Grade Material

For laboratories requiring consistent, high‑purity building blocks for reproducible synthesis and biological testing, Methyl 2‑(allylamino)nicotinate is available from ISO‑certified vendors with a purity specification of ≥98% (HPLC) . This quality assurance reduces the risk of batch‑to‑batch variability and ensures compliance with internal quality management systems in pharmaceutical R&D settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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